4-butoxy-1H-indole-2-carboxylic Acid
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Overview
Description
4-Butoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
Indole derivatives, such as 4-butoxy-1H-indole-2-carboxylic acid, are known to bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules, which has led to the development of new and useful derivatives .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For example, they are involved in the metabolism of tryptophan, an essential amino acid . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by this compound are yet to be elucidated.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound are yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst, yielding the desired indole derivative in good yield .
Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Butoxy-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness: 4-Butoxy-1H-indole-2-carboxylic acid stands out due to its unique butoxy substitution, which enhances its solubility and reactivity compared to other indole derivatives .
Properties
IUPAC Name |
4-butoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-3-7-17-12-6-4-5-10-9(12)8-11(14-10)13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQCVFOFRLIQMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=C1C=C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291263 |
Source
|
Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-08-9 |
Source
|
Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887360-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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